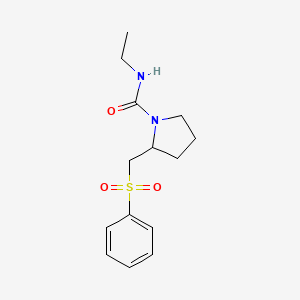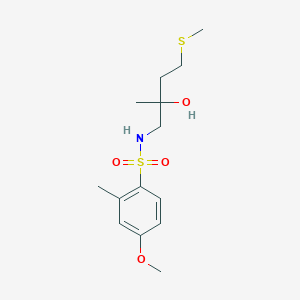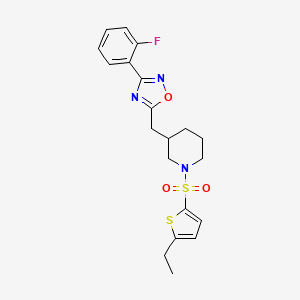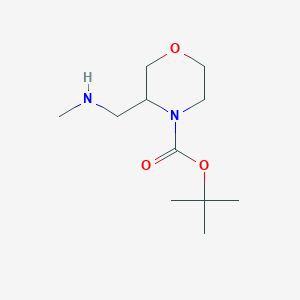
N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide, also known as SMIP-016, is a chemical compound that has been synthesized for its potential use in scientific research. SMIP-016 is a pyrrolidine-based small molecule that has been shown to have a high affinity for the sigma-2 receptor. The sigma-2 receptor is a protein that is found in high concentrations in various cancer cells and has been identified as a potential target for cancer therapy.
科学的研究の応用
Anticancer Activity
The pyrrolidine ring and its derivatives have been investigated for their potential as anticancer agents. Researchers have explored their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. The compound’s structural features may allow it to interact with specific protein targets involved in cancer progression .
Anti-inflammatory Properties
Pyrrolidine-based compounds have demonstrated anti-inflammatory effects. By modulating immune responses and inhibiting pro-inflammatory mediators, they could be valuable in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Further studies are needed to explore the specific mechanisms of action .
Neuroprotection and Cognitive Enhancement
The pyrrolidine scaffold has attracted interest in neuropharmacology. Compounds containing this ring may enhance cognitive function, protect neurons from oxidative stress, and potentially mitigate neurodegenerative diseases. Researchers are investigating their impact on neurotransmitter systems and neuroinflammation .
Antiviral Activity
Certain pyrrolidine derivatives exhibit antiviral properties. They may interfere with viral replication, attachment, or entry into host cells. Investigations have focused on their efficacy against RNA viruses (e.g., influenza, HIV) and DNA viruses (e.g., herpesviruses). These compounds could contribute to the development of novel antiviral therapies .
Enantioselective Synthesis and Chiral Ligands
The stereogenic carbons in the pyrrolidine ring make it an excellent scaffold for enantioselective synthesis. Researchers have used it to create chiral ligands for asymmetric catalysis. These ligands play a crucial role in organic synthesis, allowing chemists to produce specific enantiomers with high selectivity .
Agrochemical Applications
Pyrrolidine-based compounds have also found applications in agriculture. They may act as insecticides, fungicides, or herbicides. Their diverse biological activity makes them attractive candidates for crop protection and pest management .
作用機序
Target of Action
It is known that pyrrolidine derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that pyrrolidine derivatives are known to interact with their targets, causing a variety of changes .
Biochemical Pathways
Pyrrolidine derivatives are known to affect various biological activities, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives have been studied, which can impact their bioavailability .
Result of Action
It is known that pyrrolidine derivatives have shown several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
特性
IUPAC Name |
2-(benzenesulfonylmethyl)-N-ethylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-15-14(17)16-10-6-7-12(16)11-20(18,19)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPXUCOWQNCSJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2383329.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383336.png)

![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2383338.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2383339.png)

![N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B2383341.png)
![ethyl 1-{4-[(1-cyanocyclobutyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2383342.png)
![N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2383345.png)
![N-[2-(2-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2383346.png)
![N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2383347.png)
![5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2383349.png)
![methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2383351.png)